1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-methyl-1-oxopropan-2-yl acetate
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Overview
Description
The compound “1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-methyl-1-oxopropan-2-yl acetate” is a complex organic molecule. It contains a thiazepan ring, which is a seven-membered ring with one sulfur and one nitrogen atom. It also has a fluorophenyl group, which is a phenyl ring (a variant of benzene) with a fluorine atom attached, and an acetate group, which is a derivative of acetic acid .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazepan ring, fluorophenyl group, and acetate group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the acetate group might be susceptible to hydrolysis, and the fluorophenyl group might undergo reactions typical of aromatic compounds .Scientific Research Applications
Structural Characterization and Synthesis
- A study focused on the synthesis and structural characterization of compounds with similar molecular structures, which included the analysis of conformation and planarity of molecules, highlighting the relevance in understanding molecular interactions and properties (Kariuki et al., 2021).
Biological Activities and Applications
- Research on compounds with fluorophenyl groups and their derivatives has shown significant anti-inflammatory activity, suggesting potential therapeutic applications (Sunder & Maleraju, 2013).
- A study on monofluorinated small molecules, including ortho-fluorophenylglycine, provides insights into their biological interactions, such as hydrogen bonding, which is crucial for understanding drug design and molecular docking (Burns & Hagaman, 1993).
- Research on thiophenes, which are related to the thiazepan component, shows a wide spectrum of biological activities ranging from antibacterial to antiviral, indicating the potential of related compounds in pharmaceutical applications (Nagaraju et al., 2018).
Chemical Analysis and Detection
- A fluorogenic reagent similar in structure has been developed for the analysis of primary amines and carbohydrates, demonstrating the utility of such compounds in analytical chemistry (Chen & Novotny, 1997).
Synthesis and Optimization
- The synthesis of complex molecules with fluorophenyl components, as in the case of ezetimibe, a cholesterol absorption inhibitor, involves sophisticated enzymatic methods, highlighting the importance of such compounds in drug synthesis (Singh et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-2-methyl-1-oxopropan-2-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO3S/c1-12(20)22-17(2,3)16(21)19-9-8-15(23-11-10-19)13-6-4-5-7-14(13)18/h4-7,15H,8-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFFNKVUELYJNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)N1CCC(SCC1)C2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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